Ethyl 2-oxo-2-((3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)amino)acetate
Description
Properties
IUPAC Name |
ethyl 2-oxo-2-[(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)amino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-2-22-16(21)15(20)17-12-8-10-4-3-7-18-13(19)6-5-11(9-12)14(10)18/h8-9H,2-7H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJZCIRPDPQHJCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC2=C3C(=C1)CCC(=O)N3CCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-oxo-2-((3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)amino)acetate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, chemical properties, and biological activities based on recent research findings.
Synthesis and Chemical Structure
The compound is synthesized through a multi-step process involving the reaction of various precursors. The general synthetic pathway includes:
- Starting Materials : The synthesis typically begins with 3,5-cyclohexanedione and ethyl cyanoacetate.
- Reagents : A catalyst such as 4-(dimethylamino)pyridine (DMAP) is often employed.
- Reaction Conditions : The mixture is refluxed in ethanol for several hours before purification.
The resulting structure features a quinoline moiety, which is known for its diverse pharmacological properties.
Chemical Structure
The chemical formula of the compound is . Its structural representation can be summarized as follows:
Anticancer Properties
Recent studies have indicated that compounds similar to ethyl 2-oxo derivatives exhibit promising anticancer activities. For instance:
- In vitro Studies : Compounds with structural similarities have shown cytotoxic effects against various cancer cell lines. The IC50 values for related compounds often fall within the range of micromolar concentrations.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HCT116 (Colon Cancer) | 0.66 |
| Compound B | MCF7 (Breast Cancer) | 0.45 |
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory potential of similar compounds:
- Mechanism of Action : These compounds often inhibit COX enzymes (COX-1 and COX-2), which are critical in the inflammatory response.
| Compound | COX Inhibition (IC50 µM) |
|---|---|
| Ethyl A | COX-1: 9.87; COX-2: 0.055 |
| Ethyl B | COX-1: 15.4; COX-2: 0.049 |
Neuroprotective Effects
The neuroprotective properties of quinoline derivatives have been explored in several studies:
- Mechanism : These compounds may function by modulating neurotransmitter release or by providing antioxidant effects.
- Case Study : A study demonstrated that a related compound could reduce oxidative stress markers in neuronal cell cultures.
Study on Quinoline Derivatives
A notable study investigated various quinoline derivatives and their biological activities:
- Objective : To evaluate the anticancer and anti-inflammatory properties of synthesized quinoline derivatives.
-
Results :
- Several compounds exhibited significant inhibition of cancer cell proliferation.
- The anti-inflammatory activity was confirmed through in vivo models showing reduced edema.
Research on Structural Activity Relationship (SAR)
The SAR studies suggest that modifications to the quinoline ring can enhance biological activity:
- Findings :
- Substituents at specific positions on the ring significantly affect potency.
- Compounds with electron-donating groups showed improved activity against both cancer cells and inflammatory pathways.
Comparison with Similar Compounds
Structural Comparisons
The pyrido[3,2,1-ij]quinoline motif is shared among several analogs, but substituents vary significantly, influencing reactivity and applications:
Key Observations :
- Electronic Effects: The ethyl oxoacetate group in the target compound provides electron-withdrawing character, enhancing electrophilicity compared to cyano (CID 170898143) or amide groups .
- Biological Activity : Schiff base ligands (e.g., H2L3) exhibit antimicrobial properties due to hydrazide motifs, whereas the target’s ester group may favor hydrolytic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
